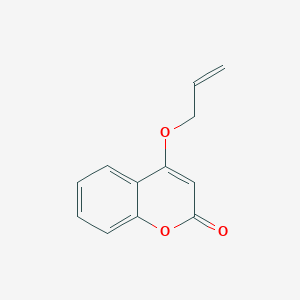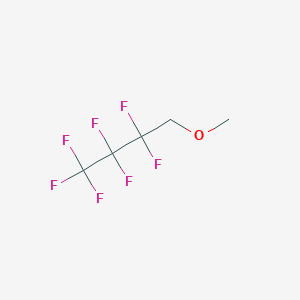
1H,1H-Heptafluorobutyl methyl ether
Übersicht
Beschreibung
1H,1H-Heptafluorobutyl methyl ether is a fluorinated ether compound with the molecular formula C5H5F7O and a molecular weight of 214.08 g/mol . It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1H,1H-Heptafluorobutyl methyl ether. For instance, its volatility could lead to rapid evaporation in certain environments, reducing its availability. Additionally, its stability could be affected by factors such as temperature, pH, and the presence of other chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H,1H-Heptafluorobutyl methyl ether can be synthesized through the reaction of heptafluorobutyl alcohol with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous distillation units to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1H,1H-Heptafluorobutyl methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1H,1H-Heptafluorobutyl methyl ether has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- 1H,1H-Heptafluorobutyl alcohol
- 1H,1H-Heptafluorobutyl acetate
- 1H,1H-Heptafluorobutylamine
Comparison: 1H,1H-Heptafluorobutyl methyl ether stands out due to its ether functional group, which imparts unique solubility and reactivity properties. Compared to 1H,1H-Heptafluorobutyl alcohol, it is less polar and more volatile. Compared to 1H,1H-Heptafluorobutyl acetate, it has different reactivity patterns in substitution reactions. Compared to 1H,1H-Heptafluorobutylamine, it lacks the basicity and nucleophilicity associated with amines .
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-4-methoxybutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F7O/c1-13-2-3(6,7)4(8,9)5(10,11)12/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBVOEGCTVLBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591585 | |
| Record name | Methyl 2H,2H-perfluorobutyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376-98-7 | |
| Record name | Methyl 2H,2H-perfluorobutyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




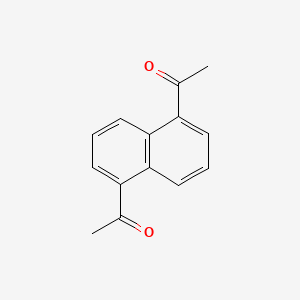


![Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate](/img/structure/B3031395.png)
![1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl-](/img/structure/B3031397.png)
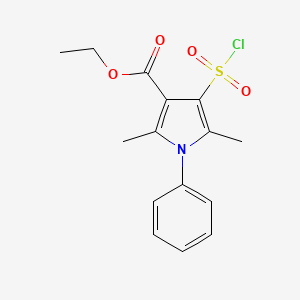
![5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol](/img/structure/B3031400.png)
![4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3031401.png)
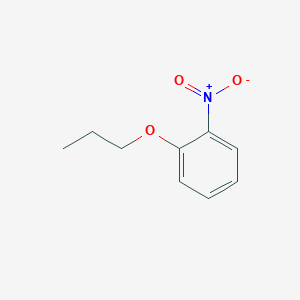
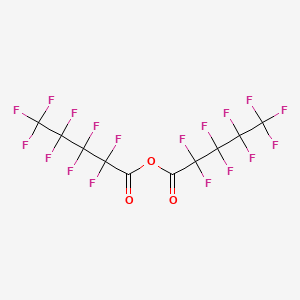
![4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol](/img/structure/B3031405.png)
